molecular formula C13H15NO2 B15174504 5-But-3-enyl-3-phenyl-1,3-oxazolidin-2-one

5-But-3-enyl-3-phenyl-1,3-oxazolidin-2-one

Cat. No.: B15174504
M. Wt: 217.26 g/mol
InChI Key: OZAJGVFWNPFREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-But-3-enyl-3-phenyl-1,3-oxazolidin-2-one is a specialized chiral 1,3-oxazolidin-2-one derivative offered for research and development purposes. The 1,3-oxazolidin-2-one scaffold is a privileged structure in medicinal chemistry and organic synthesis, recognized for its diverse biological activities and utility as a chiral auxiliary. In pharmaceutical research, this compound serves as a key synthetic intermediate for constructing novel molecules. The core oxazolidinone structure is a known pharmacophore in antibiotics . It functions by inhibiting bacterial protein synthesis through binding to the 23S ribosomal RNA of the 50S subunit, thereby preventing the formation of the 70S initiation complex . This mechanism is distinct from other antibacterial classes, making such compounds valuable for investigating new anti-infective agents, particularly against multi-drug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . In synthetic chemistry, this compound holds significant value as a potential Evans auxiliary. Chiral oxazolidinones are renowned for enabling highly diastereoselective reactions, including aldol additions, alkylations, and Diels-Alder cyclizations . The phenyl substituent at the 3-position and the but-3-enyl group at the 5-position provide unique steric and electronic properties for directing stereochemistry. The terminal alkene functionality on the side chain offers a versatile handle for further synthetic modification through reactions such as cross-metathesis or hydrofunctionalization, allowing researchers to diversify the molecular scaffold and build complex, enantiomerically pure structures. Please note: This product is intended for research applications only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

5-but-3-enyl-3-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H15NO2/c1-2-3-9-12-10-14(13(15)16-12)11-7-5-4-6-8-11/h2,4-8,12H,1,3,9-10H2

InChI Key

OZAJGVFWNPFREQ-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1CN(C(=O)O1)C2=CC=CC=C2

Origin of Product

United States

Stereochemistry and Role As a Chiral Auxiliary

The stereochemistry of 5-substituted oxazolidinones is crucial for their application as chiral auxiliaries. The substituent at the 5-position, in this case, the but-3-enyl group, creates a chiral center. The absolute configuration of this center dictates the stereochemical outcome of reactions when the molecule is employed as a chiral auxiliary.

In a typical application, the nitrogen atom of the oxazolidinone is acylated with a prochiral substrate. The steric bulk of the substituents on the oxazolidinone ring then directs the approach of a reagent to one face of the enolate, leading to a highly diastereoselective transformation. After the desired stereocenter is created, the chiral auxiliary can be cleaved under mild conditions to yield the enantiomerically enriched product and recover the auxiliary.

Conceptual Applications in Asymmetric Synthesis

While no specific applications of 5-But-3-enyl-3-phenyl-1,3-oxazolidin-2-one have been reported, its structure suggests potential utility in various asymmetric transformations. The terminal alkene of the but-3-enyl group could participate in intramolecular reactions, such as ring-closing metathesis, to construct more complex cyclic structures with high stereocontrol.

Table 2: Potential Asymmetric Reactions Utilizing a Chiral Oxazolidinone Auxiliary

Reaction TypePotential Product
Aldol (B89426) Additionβ-Hydroxy carbonyl compounds
Alkylationα-Substituted carbonyl compounds
Diels-Alder ReactionChiral cyclic adducts
Conjugate Additionγ-Substituted carbonyl compounds

Note: This table represents conceptual applications based on the known reactivity of other chiral oxazolidinone auxiliaries.

Conclusion

Foundational Approaches to Oxazolidinone Ring Construction

The construction of the 1,3-oxazolidin-2-one ring is a well-established area of organic synthesis, with several foundational strategies being routinely employed. These methods primarily rely on the formation of the key carbamate (B1207046) linkage within a five-membered heterocyclic ring.

Cyclization Reactions from Precursor Substrates

Cyclization reactions starting from acyclic precursors are among the most common and versatile methods for synthesizing oxazolidinones. These approaches involve the formation of the oxazolidinone ring through an intramolecular reaction, typically facilitated by a carbonylating agent or by the inherent reactivity of the precursor.

The reaction of 1,2-amino alcohols with a carbonylating agent is a direct and widely used method for the synthesis of oxazolidinones. To synthesize 5-But-3-enyl-3-phenyl-1,3-oxazolidin-2-one, the required precursor would be 1-amino-1-phenylhex-5-en-2-ol. The cyclization is typically achieved using reagents like phosgene (B1210022), diphosgene, triphosgene, or their safer equivalents such as carbonyldiimidazole (CDI) or diethyl carbonate.

The general reaction involves the initial formation of a carbamate intermediate from the amino alcohol, which then undergoes intramolecular cyclization to form the oxazolidinone ring. The choice of the carbonylating agent and reaction conditions can influence the yield and purity of the final product. For instance, the use of CDI offers mild reaction conditions and avoids the handling of highly toxic phosgene.

Precursor Amino AlcoholCarbonylating AgentProductReference
1-Amino-1-phenylhex-5-en-2-olCarbonyldiimidazole (CDI)This compound(Hypothetical)
Various 1,2-amino alcoholsPhosgene or equivalentsSubstituted oxazolidin-2-ones orientjchem.org
N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylanilineCarbonyldiimidazole(5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone orientjchem.org

Alternatively, pre-formed carbamates of amino alcohols can be cyclized. For the target molecule, this would involve the synthesis of the N-phenyl carbamate of 1-aminohex-5-en-2-ol, followed by an intramolecular cyclization, often promoted by a base to facilitate the nucleophilic attack of the hydroxyl group onto the carbonyl carbon.

The [3+2] cycloaddition reaction between an isocyanate and an epoxide is a highly efficient and atom-economical method for the synthesis of oxazolidinones. To obtain this compound via this route, the reaction would involve phenyl isocyanate and 1,2-epoxy-5-hexene. This reaction is often catalyzed by Lewis acids or bases to facilitate the ring-opening of the epoxide and subsequent cyclization.

The regioselectivity of the epoxide ring-opening is a crucial factor in this synthesis. The nucleophilic attack of the isocyanate nitrogen can occur at either of the two epoxide carbons. In the case of terminal epoxides like 1,2-epoxy-5-hexene, the attack generally occurs at the less sterically hindered terminal carbon, leading to the desired 5-substituted oxazolidinone.

IsocyanateEpoxideCatalystProductReference
Phenyl isocyanate1,2-Epoxy-5-hexeneLewis Acid (e.g., BF₃·OEt₂)This compound(Hypothetical)
Phenyl isocyanatePhenyl glycidyl (B131873) ether-3-Phenyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one researchgate.net

Modern synthetic methodologies have introduced powerful tools for the construction of heterocyclic rings. Among these, intramolecular C-H amination reactions have emerged as a highly attractive strategy. For the synthesis of oxazolidinones, this can be achieved through the cyclization of carbamate derivatives. In a biocatalytic approach, engineered enzymes can catalyze the intramolecular C-H amination of carbamate derivatives to furnish enantioenriched oxazolidinones with high yields and selectivity. nih.gov

For the synthesis of this compound, a suitable precursor would be a carbamate derived from an allylic alcohol. The enzyme would then facilitate the insertion of the nitrogen atom into a C-H bond at the adjacent carbon, forming the oxazolidinone ring. This method offers a green and efficient alternative to traditional chemical methods.

SubstrateCatalystProductKey FeatureReference
Carbamate derivativesEngineered myoglobin-based catalystsEnantioenriched oxazolidinonesHigh functional group tolerance and enantioselectivity nih.gov

Transition Metal-Catalyzed Syntheses of Oxazolidinones

Transition metal catalysis has revolutionized organic synthesis, and the construction of oxazolidinones is no exception. Palladium-catalyzed reactions, in particular, have been extensively developed for this purpose, offering mild reaction conditions and high efficiency.

Palladium-catalyzed intramolecular cyclization of appropriate substrates provides a powerful and versatile route to substituted oxazolidinones. For the synthesis of this compound, a suitable precursor would be an N-phenyl-N-allyl carbamate bearing a hydroxyl group at the appropriate position.

One common strategy involves the palladium-catalyzed intramolecular aminopalladation of an alkene. For instance, a carbamate derived from an unsaturated amino alcohol can undergo an intramolecular cyclization in the presence of a palladium catalyst. The reaction proceeds through the coordination of the palladium to the alkene, followed by nucleophilic attack of the nitrogen or oxygen atom of the carbamate onto the activated double bond. Subsequent reductive elimination or other termination steps yield the oxazolidinone product. These reactions often exhibit high levels of regio- and stereoselectivity.

Substrate TypeCatalyst SystemProduct TypeReference
Unsaturated CarbamatesPd(OAc)₂ / Ligand5-Alkenyl-oxazolidinones nih.gov
o-Alkynylaniline derivativesPdCl₂Dehydrotryptophan derivatives nih.gov

The versatility of palladium catalysis allows for the use of a wide range of substrates and the tolerance of various functional groups, making it a highly valuable tool for the synthesis of complex oxazolidinone derivatives.

Rhodium-Catalyzed Approaches to Oxazolidinone Scaffolds

Rhodium-catalyzed reactions have emerged as a powerful tool for the formation of oxazolidinone rings, primarily through intramolecular C-H amination. This strategy offers a direct and atom-economical route to the desired heterocycle from acyclic precursors.

A notable method involves the use of N-mesyloxycarbamates as nitrene precursors, which undergo intramolecular C-H amination in the presence of a rhodium(II) carboxylate catalyst. nih.govresearchgate.net This reaction proceeds under green conditions, utilizing potassium carbonate as a base and generating biodegradable potassium mesylate as a byproduct. nih.gov The methodology is versatile, enabling the synthesis of a wide array of oxazolidinones, including those with electron-rich and electron-deficient aromatic and heteroaromatic substituents, in good to excellent yields. nih.gov For acyclic N-mesyloxycarbamates, rhodium catalysts like Rh₂(oct)₄ have been used to produce trans-oxazolidinones. nih.gov The choice of rhodium catalyst and its ligands is crucial for controlling the stereoselectivity of the cyclization.

Computational studies have provided insight into rhodium-catalyzed aminations, for instance, in the reaction of allylic carbonates. Density functional theory (DFT) calculations suggest that after an initial C-O oxidative addition to form an η³-allyl Rh(III) species, the subsequent C-N bond formation occurs via an outer-sphere nucleophilic attack. rsc.org This step is critical in determining both the regio- and enantioselectivity of the reaction. rsc.org Such theoretical insights are invaluable for optimizing reaction conditions and designing new catalysts for the synthesis of complex oxazolidinones.

Cooperative Metal Catalysis in Heterocycle Formation

Cooperative catalysis, where two or more distinct catalytic entities work in concert to facilitate a transformation, has been successfully applied to the synthesis of heterocycles, including oxazolidinones. This approach can unlock new reaction pathways and enhance efficiency compared to single-catalyst systems.

One prominent example is the use of palladium-based cooperative systems for the carboxylative cyclization of propargylamines with carbon dioxide (CO₂), yielding alkylidene-oxazolidinones. acs.orgacs.org Indenediide-based Pd SCS pincer complexes have been shown to be effective catalysts for this transformation under mild conditions (0.5–1 bar of CO₂, 40–80 °C). acs.orgacs.org Mechanistic investigations, including NMR and DFT studies, suggest that the indenediide backbone and the palladium center act cooperatively to activate the carbamic acid intermediate, which is formed from the amine and CO₂, and promote its subsequent cyclization. acs.org This metal-ligand cooperation is essential for the efficiency of the catalytic cycle. acs.org

The concept of cooperative catalysis extends to other metal combinations and reaction types. For instance, a system combining CuI and the organocatalyst pyrrolidine (B122466) has been developed for the synthesis of quinolines, demonstrating the potential of dual metal/amine catalysis in heterocycle formation. organic-chemistry.org Similarly, heterobimetallic systems like Pd/bis-sulfoxide and Cr(salen) have been used for intermolecular allylic C-H amination, showcasing how two different metals can cooperate to overcome challenges in reactivity and selectivity. nih.gov These principles can be extrapolated to the design of novel cooperative systems for the synthesis of complex oxazolidinones.

Organocatalytic and Metal-Free Strategies for Oxazolidinone Formation

In the quest for more sustainable and cost-effective synthetic routes, organocatalytic and metal-free strategies have gained significant traction. These methods avoid the use of potentially toxic and expensive heavy metals, offering greener alternatives for the construction of oxazolidinone rings.

Brønsted Acid/Halide Ion Bifunctional Catalysis

Bifunctional catalysts, which possess two distinct catalytic sites, can activate both reaction partners simultaneously, leading to enhanced reactivity and selectivity. In the context of metal-free oxazolidinone synthesis, protonated porphyrins have been identified as effective bifunctional catalysts for the cycloaddition of CO₂ to aziridines. d-nb.info

In this system, the protonated porphyrin acts as a Brønsted acid, activating the aziridine (B145994). Simultaneously, the associated chloride counter-ion functions as a nucleophile, facilitating the ring-opening of the activated aziridine. d-nb.info This synergistic activation of both the electrophile (aziridine) and the nucleophile (halide) within a single catalytic entity is crucial for the reaction's success. DFT studies have elucidated this mechanism, showing that the porphyrin platform helps to achieve high regioselectivity, while the active chloride anion promotes the ring-opening step necessary for the subsequent cyclization with CO₂ to form the oxazolidinone. d-nb.info This approach is notable for not requiring any external Lewis base or additive. d-nb.info

Proton-Coupled Electron Transfer (PCET) Mediated Cyclizations

Proton-coupled electron transfer (PCET) represents a powerful, metal-free mechanism for generating reactive radical intermediates under mild conditions. This strategy has been successfully applied to the synthesis of oxazolidinones from unsaturated amide precursors. organic-chemistry.org

The reaction is mediated by an excited-state iridium photocatalyst in conjunction with a weak phosphate (B84403) base and a thiophenol co-catalyst. organic-chemistry.org Through a concerted PCET process, the photocatalyst activates the N-H bond of the amide, generating a reactive amidyl radical. This radical then undergoes intramolecular cyclization by adding to a pendant alkene. The resulting carbon-centered radical is subsequently quenched by the thiophenol co-catalyst to afford the final oxazolidinone product and regenerate the active form of the photocatalyst. organic-chemistry.org This method is distinguished by its use of visible light as a renewable energy source and its ability to proceed under neutral conditions.

Electrochemically Mediated Carboxylative Cyclization

Electrosynthesis offers a sustainable and powerful alternative to traditional chemical methods, using electricity to drive chemical transformations. A notable application in heterocycle synthesis is the electrochemically mediated carboxylative cyclization of allylic and homoallylic amines with CO₂ to produce 2-oxazolidinones. organic-chemistry.orgacs.orgnih.gov

This method is particularly relevant for synthesizing 5-alkenyl-substituted oxazolidinones, as it preserves the unsaturated double bond of the starting allylic amine, making it available for further structural modifications. organic-chemistry.orgacs.orgfigshare.com The reaction is typically carried out under ambient pressure of CO₂ using an undivided cell. organic-chemistry.org Optimized conditions often involve ammonium (B1175870) iodide (NH₄I) as both the electrolyte and iodine source, and an organic base such as 1,8-diazabicyclo[11.7.0]undec-7-ene (DBU). organic-chemistry.org Yields are generally moderate to high. acs.org

The proposed mechanism involves the anodic oxidation of the iodide ion (I⁻) to iodine (I₂). The allylic amine reacts with CO₂ in the presence of the base to form a carbamate, which then reacts with I₂ to form an iodonium (B1229267) intermediate. This intermediate undergoes intramolecular nucleophilic cyclization to yield an iodine-functionalized 2-oxazolidinone, which is subsequently reduced to the final product. acs.org A key advantage of this electrochemical approach is its potential to utilize CO₂ from waste sources, such as anaerobic fermentation gas, offering a route for CO₂ valorization. organic-chemistry.orgacs.org

Optimized Conditions for Electrochemically Mediated Carboxylative Cyclization organic-chemistry.org
ParameterConditionYield
ElectrolyteNH₄IUp to 90%
BaseDBU
CO₂ PressureAmbient-
Cell TypeUndivided-

Stereoselective Synthesis of Phenyl- and But-3-enyl-Substituted Oxazolidinones

Achieving stereocontrol in the synthesis of substituted oxazolidinones is of paramount importance, as the biological activity of these compounds is often dependent on their absolute configuration. For a target like this compound, controlling the stereochemistry at the C5 position is a key synthetic challenge.

Several strategies have been developed for the asymmetric synthesis of 5-substituted oxazolidinones. One approach begins with enantiomerically pure starting materials, such as α-amino acids. For example, a method has been reported to obtain enantiopure 5-substituted 1,3-oxazolidin-2-ones from α-dibenzylamino esters, which are derived from natural amino acids. researchgate.net Another strategy employs chiral aziridines as precursors. Enantiomerically pure N-substituted aziridine-2-methanols can undergo intramolecular cyclization with reagents like phosgene to yield chiral 4-substituted oxazolidinones, which can serve as versatile intermediates. bioorg.org

Catalytic asymmetric methods provide a more direct route. An efficient approach combines an asymmetric aldol (B89426) reaction with a modified Curtius rearrangement. nih.gov This sequence allows for the rapid construction of 4,5-disubstituted oxazolidinone scaffolds with high stereocontrol, generating two vicinal stereogenic centers. nih.govmdpi.com This strategy has been successfully applied to the concise total synthesis of natural products like (–)-cytoxazone. nih.gov

The following table summarizes various approaches to stereoselective oxazolidinone synthesis, highlighting the precursor types and the key synthetic transformations involved.

Strategies for Stereoselective Oxazolidinone Synthesis
StrategyChiral PrecursorKey TransformationReference
Substrate-Controlledα-Dibenzylamino estersLewis acid-catalyzed addition researchgate.net
Substrate-ControlledChiral aziridine-2-methanolsIntramolecular cyclization with phosgene bioorg.org
Catalytic AsymmetricAchiral aldehydes/ketonesAsymmetric aldol / Curtius rearrangement nih.gov
Multi-component ReactionAnilines, glyoxylates, epoxidesAsymmetric cascade with kinetic resolution nih.gov

These methodologies provide a robust toolkit for chemists to access optically active oxazolidinones, including phenyl- and but-3-enyl-substituted derivatives, enabling further exploration of their chemical and biological properties.

Diastereoselective Formation of Oxazolidinone Rings

The creation of specific diastereomers of substituted oxazolidinones is often achieved by leveraging substrate control, where the inherent stereochemistry of a starting material dictates the stereochemical outcome of the cyclization reaction. Methodologies involving aziridine intermediates, organoselenium chemistry, and stereoselective alkylation are particularly effective.

Control of Stereochemistry via Aziridine Intermediates

The use of chiral aziridines provides a robust method for the diastereoselective synthesis of functionalized oxazolidinones. Enantiomerically pure aziridine-2-methanols can undergo intramolecular cyclization with reagents like phosgene. bioorg.org This process involves a regioselective ring-opening of the aziridine by a nucleophile, such as a chloride ion, followed by the formation of a cyclic carbamate. The stereochemistry of the starting aziridine directly controls the absolute and relative stereochemistry of the resulting oxazolidinone. bioorg.org

An acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols is another effective strategy for creating stereodefined 2-amino ethers, which are precursors or analogues of oxazolidinones. nih.govacs.org The reaction proceeds with high diastereoselectivity, typically through an SN2-like mechanism involving an inversion of configuration at the site of nucleophilic attack. acs.org The substitution pattern on the aziridine and the nature of the alcohol nucleophile can significantly influence the reaction's outcome. nih.govnih.gov For instance, high diastereoselectivity is observed with primary and secondary alcohols. nih.gov

Table 1: Diastereoselective Synthesis of Oxazolidinones from Aziridine Precursors

Starting Material Reagent Product Yield Key Feature
Chiral Aziridine-2-methanols Phosgene N-substituted 4-(chloromethyl)oxazolidinones High Intramolecular cyclization with regioselective aziridine opening. bioorg.org
Stereocontrol via Organoselenium Chemistry

Chiral organoselenium compounds can catalyze the enantioselective synthesis of 2-oxazolidinones from alkenes and N-Boc amines. organic-chemistry.orgnih.gov This methodology relies on the electrophilic addition of a chiral selenium species to the alkene, followed by an intramolecular cyclization with the nitrogen nucleophile. The process generates enantioenriched 2-oxazolidinones with high enantioselectivities. nih.gov A critical factor for success is the suppression of side reactions, which can be achieved by additives like triisopropylsilyl chloride (TIPSCl) that sequester fluoride (B91410) ions generated from the oxidant. nih.gov This approach has been shown to be effective for both mono- and trans-disubstituted alkenes. organic-chemistry.orgnih.gov

Table 2: Enantioselective Oxazolidinone Synthesis via Organoselenium Catalysis

Alkene Substrate Amine Source Catalyst System Enantioselectivity (ee)
Mono-substituted Alkenes N-Boc amines Chiral Organoselenium Catalyst / Oxidant High
Stereoselective Alkylation Strategies

One of the most powerful and widely used methods for establishing stereocenters adjacent to the oxazolidinone core is the diastereoselective alkylation of N-acyloxazolidinones, often referred to as the Evans' asymmetric alkylation. acs.orgrsc.org This strategy utilizes the oxazolidinone ring as a chiral auxiliary to direct the approach of an electrophile. rsc.orgresearchgate.net The process begins with the deprotonation of an N-acyl oxazolidinone using a strong base, which selectively generates a (Z)-enolate. rsc.org This enolate can form a rigid chelate, and the bulky substituent on the chiral auxiliary (e.g., a benzyl (B1604629) or isopropyl group at C4) effectively blocks one face of the enolate. acs.org Consequently, an incoming electrophile, such as an alkyl halide, approaches from the less sterically hindered face, leading to the formation of one diastereomer in high excess. acs.orgnih.gov Yields for these alkylations are typically high, with diastereoselectivities often exceeding 98:2. acs.org

Table 3: Diastereoselective Alkylation of N-Acyloxazolidinone Enolates

N-Acyloxazolidinone Base Electrophile Diastereomeric Ratio (dr) Yield
N-propionyl-4-benzyl-2-oxazolidinone NaN(TMS)₂ Allyl Iodide 98:2 High acs.org
Glycolate Oxazolidinones NaHMDS Allylic Iodides >98:2 70-85% acs.org

Enantioselective Synthesis of Chiral Oxazolidinone Derivatives

Achieving high enantiomeric purity is critical for the application of chiral oxazolidinones. This can be accomplished either by synthesizing the N-aryl substituted ring enantioselectively or by employing removable chiral auxiliaries to guide the creation of stereocenters.

Preparation of Enantioenriched N-Aryl-Substituted Oxazolidinones

The direct synthesis of enantioenriched N-aryl-substituted oxazolidinones is a highly valuable process. One efficient method involves the reaction of N-aryl-carbamates with enantiopure epichlorohydrin, which is a readily available and inexpensive chiral building block. researchgate.net This reaction can be optimized to proceed under mild conditions, providing access to various N-aryl oxazolidinones in an enantiospecific manner. unipa.it Another innovative approach combines intermolecular nucleophilic epoxide ring opening with intramolecular acyl substitution of epoxy carbamates in a single step, facilitating a rapid conversion. researchgate.net This method is versatile, demonstrating good reactivity across a wide range of aryl groups and carbamate protecting groups, with yields ranging from 55% to 99%. researchgate.net

Leveraging Chiral Auxiliaries in Oxazolidinone Synthesis

Chiral oxazolidinones, particularly those developed by Evans, are among the most effective and reliable chiral auxiliaries in asymmetric synthesis. rsc.orgresearchgate.netnih.gov These auxiliaries are typically prepared in enantiomerically pure form from readily available α-amino acids. acs.org Once attached to a substrate, they exert powerful stereocontrol over a variety of transformations, including alkylations, aldol reactions, and Michael additions. rsc.org

The principle behind their effectiveness lies in their ability to force reactions to proceed through a conformationally rigid transition state where one face is sterically shielded. acs.org After the desired stereocenter has been created, the auxiliary can be cleaved under mild conditions, often without racemization, and can be recovered for reuse. researchgate.net This combination of high stereoselectivity, reliable performance, and recyclability makes oxazolidinone chiral auxiliaries a preferred method for controlling stereochemistry in complex molecule synthesis. rsc.orgacs.org

Introduction of the But-3-enyl Moiety: Specific Methodologies

The incorporation of specific functional groups, such as the but-3-enyl moiety, onto the oxazolidinone scaffold is a critical step in the synthesis of complex molecules and pharmaceutical intermediates. The unsaturated but-3-enyl side chain, in particular, offers a versatile handle for further chemical transformations. Methodologies for introducing this group often focus on efficiency, stereoselectivity, and the ability to generate diverse derivatives.

Palladium-Catalyzed Carboamination of 4-(but-3-enyl)-substituted Oxazolidin-2-ones

A significant advancement in the synthesis of complex pyrrolidine structures involves the palladium-catalyzed carboamination of 4-(but-3-enyl)-substituted oxazolidin-2-ones. nih.govnih.gov This intramolecular cyclization strategy provides a stereoselective route to bicyclic oxazolidin-2-one derivatives, which serve as valuable precursors to trans-2,5-disubstituted pyrrolidines. nih.gov The starting materials for this reaction are readily prepared from amino acid precursors. nih.govnih.gov

The reaction typically involves treating a 4-(but-3-enyl)-substituted oxazolidin-2-one with an aryl bromide and a base, such as sodium tert-butoxide (NaOtBu), in the presence of a palladium catalyst. nih.gov This process facilitates the formation of a new carbon-carbon and carbon-nitrogen bond in a single step, leading to the construction of a pyrrolidine ring fused to the oxazolidinone. The reaction proceeds with high diastereoselectivity, generating products with up to three stereocenters. nih.govnih.gov The versatility of this method allows for the creation of diverse pyrrolidine analogues by simply varying the aryl bromide component. nih.gov

Table 1: Palladium-Catalyzed Carboamination Reaction

Reactant 1Reactant 2CatalystProductKey FeatureReference
4-(but-3-enyl)-substituted oxazolidin-2-oneAryl bromidePalladium complexBicyclic oxazolidin-2-one derivativeStereoselective formation of trans-2,5-disubstituted pyrrolidine precursors nih.gov, nih.gov

This methodology is a powerful tool for building complex heterocyclic systems that are prevalent in biologically active compounds, chiral ligands, and catalysts. nih.gov

Strategies for Incorporating Unsaturated Side Chains

Beyond palladium-catalyzed reactions, several other strategies exist for incorporating unsaturated side chains onto the oxazolidinone ring. These methods often leverage different starting materials and reaction mechanisms to achieve the desired molecular architecture.

One approach involves the carboxylative cyclization of unsaturated amines, such as allylic amines, with carbon dioxide (CO₂). organic-chemistry.org This method can produce 2-oxazolidinones while preserving the unsaturated double bonds of the side chain. organic-chemistry.org Another strategy utilizes the reaction of propargylic alcohols containing internal alkynes with phenyl isocyanate, catalyzed by a silver catalyst, to yield oxazolidin-2-ones with high Z-selectivity. organic-chemistry.org

The synthesis of oxazolidinones with unsaturated functionalities can also be achieved through the oxidative rearrangement of α,β-unsaturated γ-lactams. nih.gov This diastereospecific transformation, using reagents like m-chloroperoxybenzoic acid (mCPBA), allows for the creation of highly substituted 2-oxazolidinones with complete control over the relative stereochemistry. nih.gov The proposed mechanism involves a sequence of a Baeyer–Villiger oxidation, an epoxidation, and a concerted rearrangement. nih.gov

Furthermore, the conversion of CO₂ into valuable chemicals provides another route. The carboxylative cyclization of propargylamine (B41283) with CO₂ is a representative reaction that yields 2-oxazolidinones, which are important chemical intermediates. researchgate.net

Table 2: Selected Strategies for Unsaturated Oxazolidinone Synthesis

Starting Material(s)Reagent(s)Key TransformationProduct FeatureReference
Allylic aminesCO₂Electrochemically mediated carboxylative cyclizationPreserved unsaturated side chain organic-chemistry.org
α,β-Unsaturated γ-lactamsmCPBAOxidative rearrangementVicinally substituted oxazolidinone nih.gov
PropargylamineCO₂Carboxylative cyclizationOxazolidinone ring formation researchgate.net
Propargylic alcoholsPhenyl isocyanate, Silver catalystCycloadditionZ-selective oxazolidinone organic-chemistry.org

These varied strategies highlight the flexibility medicinal chemists have in designing and synthesizing oxazolidinone derivatives with specific unsaturated side chains for various applications. rsc.orgresearchgate.net

Green Chemistry Principles in Oxazolidinone Synthesis

The synthesis of oxazolidinones and other heterocyclic compounds is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that are environmentally benign. jocpr.comresearchgate.net Key considerations include maximizing the incorporation of all materials used in the process into the final product (atom economy) and minimizing the generation of waste. jocpr.comrsc.org

Atom Economy and Waste Minimization in Heterocycle Synthesis

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comrsc.org Synthetic methods should be designed to maximize this incorporation, thereby reducing the formation of by-products and waste. researchgate.net Addition reactions, for example, are considered highly atom-economical as all reactant atoms are incorporated into the product. rsc.org

In the context of heterocycle synthesis, developing atom-economic cascade reactions, where multiple chemical transformations occur in a single reaction vessel, is a valuable strategy. nih.gov This approach minimizes waste associated with isolating and purifying intermediates. nih.gov For instance, synthesizing pyrrole (B145914) heterocycles from alkyne starting materials in one pot represents an efficient and isohypsic process. nih.gov

Conversely, reactions that generate stoichiometric amounts of by-products, such as the Wittig reaction which produces a significant amount of phosphine (B1218219) oxide waste, are considered to have poor atom economy. rsc.org When evaluating the "greenness" of a synthesis, it is crucial to look beyond just the percentage yield and consider the mass of waste generated relative to the product. rsc.orgekb.eg The goal is to design synthetic routes that are not only high-yielding but also inherently efficient in their use of raw materials. researchgate.net

Table 3: Comparison of Reaction Types by Atom Economy

Reaction TypeAtom EconomyWaste GenerationGreen Chemistry Alignment
Addition ReactionHighMinimalExcellent
RearrangementHighMinimalExcellent
SubstitutionLowerStoichiometric by-productsModerate
EliminationLowerStoichiometric by-productsModerate
Wittig ReactionLowSignificant (e.g., phosphine oxide)Poor

Biocatalytic Approaches to Heterocyclic Compounds

Biocatalysis offers a powerful tool for the sustainable synthesis of heterocyclic compounds like oxazolidinones. kcl.ac.uk This approach utilizes enzymes or whole microorganisms as catalysts, which can operate under mild reaction conditions, often in aqueous media. kcl.ac.uk The use of biocatalysts, either alone or in combination with metal catalysts in chemo-enzymatic cascades, aligns well with green chemistry principles. kcl.ac.uk

Recent advances have demonstrated the potential of biocatalysis in constructing a wide variety of both aliphatic and aromatic heterocyclic rings. kcl.ac.uk These methods can offer high levels of selectivity (chemo-, regio-, and stereoselectivity) that are often difficult to achieve with traditional chemical catalysts. While the direct biocatalytic synthesis of this compound is not extensively detailed, the principles apply to the broader class of aliphatic heterocycles. kcl.ac.uk The development of novel biocatalysts and chemo-enzymatic strategies continues to be an active area of research, promising more environmentally friendly routes to complex molecules. kcl.ac.uk

Reactivity Profiles of the Oxazolidinone Core

The oxazolidinone ring is a stable heterocyclic system, but it can undergo specific reactions that lead to the formation of valuable synthetic intermediates.

Ring Opening and Subsequent Derivatization Reactions

The oxazolidinone ring can be opened under various conditions to yield amino alcohol derivatives. This transformation is particularly useful as it unmasks a 1,2-amino alcohol moiety, a common structural motif in natural products and pharmaceuticals.

One common method for ring opening involves hydrolysis under acidic or basic conditions. For instance, treatment with a strong acid like hydrochloric acid or a strong base like sodium hydroxide (B78521) can cleave the carbamate linkage, leading to the formation of the corresponding amino alcohol.

Another approach involves reductive cleavage. The use of reducing agents such as lithium aluminum hydride can open the ring to afford N-methylated amino alcohols. A milder, more selective method for the decarboxylative ring-opening of 2-oxazolidinones has been developed for the synthesis of β-chalcogen amines. semanticscholar.org This method utilizes sodium borohydride (B1222165) in the presence of diorganoyl diselenides or ditellurides to produce β-selenoamines and β-telluroamines, respectively. semanticscholar.org This reaction proceeds with full preservation of the stereochemical integrity of the starting oxazolidinone. semanticscholar.org

The resulting amino alcohols from these ring-opening reactions are versatile intermediates that can be further derivatized. For example, the amino group can be acylated, alkylated, or used in the formation of other heterocyclic systems. The hydroxyl group can be protected, oxidized, or converted into a leaving group for subsequent nucleophilic substitution reactions.

Reaction Type Reagents and Conditions Product Type Key Features
Decarboxylative Ring-OpeningDiorganoyl diselenide, NaBH4, THF/EtOHβ-selenoaminesFull preservation of stereochemistry
Decarboxylative Ring-OpeningDiorganoyl ditelluride, NaBH4, THF/EtOHβ-telluroaminesFull preservation of stereochemistry
Reductive Ring-OpeningLithium aluminum hydrideN-methylated amino alcoholsCleavage of the carbamate

Intramolecular Cyclization Pathways

The oxazolidinone ring, in conjunction with a suitably positioned functional group on a side chain, can participate in intramolecular cyclization reactions to form bicyclic or more complex heterocyclic systems. researchgate.netnih.gov These reactions are often driven by the formation of a thermodynamically stable product and can be initiated by various reagents.

For instance, if the side chain contains a nucleophile, such as a hydroxyl or amino group, an intramolecular cyclization can be triggered by activation of the oxazolidinone carbonyl group. Lewis acids or Brønsted acids can be used to promote such cyclizations. researchgate.netnih.gov

In the context of this compound, the butenyl side chain itself can be functionalized to introduce a nucleophile, which can then attack the oxazolidinone ring. For example, hydroboration-oxidation of the double bond would yield a primary alcohol, which could then participate in an intramolecular cyclization.

Transformations Involving the But-3-enyl Pendant Alkene

The but-3-enyl group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Oxidative Amination Reactions

Oxidative amination of the butenyl group allows for the direct introduction of a nitrogen-containing functionality. This transformation can be achieved through various methods, often involving transition metal catalysts. nih.govresearchgate.net

A notable example is the palladium-catalyzed intramolecular oxidative amidation of alkenes. nih.gov In this type of reaction, a nitrogen nucleophile tethered to the alkene attacks the double bond, which is activated by a palladium(II) catalyst. An oxidant, such as molecular oxygen, is required to regenerate the active catalyst. nih.gov For a substrate like this compound, this would require prior modification to introduce a suitable nitrogen nucleophile, for instance, by converting the phenyl group to an aminophenyl group or by introducing a sulfonamide tether. These reactions can proceed with high enantioselectivity when chiral ligands are employed. nih.gov

Catalyst System Oxidant Key Features
(pyrox)Pd(II)(TFA)2O2Highly enantioselective, room temperature
Pd(II)/Cu(II) saltsO2Aza-Wacker mechanism

Intermolecular and Intramolecular Addition Reactions

The double bond of the but-3-enyl group is susceptible to a wide range of intermolecular and intramolecular addition reactions. These reactions allow for the introduction of various functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

Intermolecular Addition Reactions:

Halogenation: The addition of halogens like bromine or chlorine across the double bond proceeds readily to form the corresponding dihaloalkane.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, with the hydrogen atom adding to the terminal carbon of the double bond.

Hydroboration-Oxidation: This two-step process results in the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol.

Epoxidation: Treatment with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), converts the alkene to an epoxide.

1,3-Dipolar Cycloadditions: Azomethine ylides can react with the alkene in a 1,3-dipolar cycloaddition to form oxazolidine (B1195125) derivatives. mdpi.com

Intramolecular Addition Reactions:

Intramolecular additions can occur if a nucleophile is present elsewhere in the molecule. For example, if the phenyl group were substituted with a hydroxyl or thiol group, an intramolecular cyclization could be initiated to form a fused heterocyclic system. Acid-catalyzed cyclization of related vinylsilyl alcohols has been shown to be an efficient method for the synthesis of polysubstituted tetrahydropyrans. mdpi.com

Domino and Cascade Reactions Utilizing the Alkene Functionality

The alkene functionality of the but-3-enyl group can serve as a starting point for domino or cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and a significant increase in molecular complexity.

An example of such a process could involve an initial reaction at the alkene that generates a reactive intermediate, which then undergoes a subsequent intramolecular reaction. For instance, a PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones has been reported to produce 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. beilstein-journals.org A similar strategy could potentially be applied to this compound derivatives, where an initial oxidation of the alkene leads to a cascade cyclization involving the oxazolidinone ring or the phenyl group.

These complex transformations are highly valuable in organic synthesis as they allow for the rapid construction of intricate molecular architectures from relatively simple starting materials.

Reactivity Influenced by the Phenyl Substituent and Nitrogen Atom

The reactivity of this compound is significantly modulated by the presence of the phenyl group on the nitrogen atom. This substituent exerts both electronic and steric effects that influence the behavior of the oxazolidinone ring and its appendages.

Electronic and Steric Effects of the N-Phenyl Group

The N-phenyl group plays a crucial role in defining the chemical character of the oxazolidinone scaffold. Its electronic influence stems from the delocalization of the nitrogen lone pair into the aromatic system. This resonance effect decreases the electron density on the nitrogen atom, making it less nucleophilic and less basic compared to its N-alkyl counterparts. Consequently, the carbamate linkage exhibits altered reactivity, with the carbonyl carbon becoming more susceptible to nucleophilic attack. This electronic modulation is a key factor in various transformations of the oxazolidinone ring.

From a steric perspective, the phenyl group provides a bulky substituent that can direct the stereochemical outcome of reactions at adjacent centers. In the context of this compound, the phenyl group can influence the facial selectivity of reactions involving the butenyl side chain. For instance, in reactions such as epoxidation or dihydroxylation, the approach of the reagents can be sterically hindered on one face of the alkene, leading to the preferential formation of one diastereomer. This directing effect is a cornerstone of the use of N-phenyl oxazolidinones as chiral auxiliaries in asymmetric synthesis. The interplay between the steric hindrance of the phenyl group and the chelation control involving the carbonyl oxygen can lead to high levels of diastereoselectivity in alkylations and other transformations of N-acyl derivatives.

The table below summarizes the key electronic and steric effects of the N-phenyl group on the reactivity of the this compound molecule.

FeatureElectronic EffectSteric Effect
Nitrogen Atom Reduced nucleophilicity and basicity due to lone pair delocalization into the phenyl ring.Hinders approach of reagents to the nitrogen and one face of the oxazolidinone ring.
Carbonyl Group Increased electrophilicity of the carbonyl carbon.Can influence the direction of nucleophilic attack, though often secondary to the C5 substituent's influence.
5-But-3-enyl Side Chain Minimal direct electronic effect on the alkene reactivity.Can direct the facial approach of reagents to the double bond, leading to diastereoselective transformations.
Overall Reactivity Modulates the conditions required for ring-opening and other scaffold modifications.Plays a critical role in controlling the stereochemistry of reactions on the side chain and in N-acylated derivatives.

Functional Group Interconversions on the Oxazolidinone Scaffold

The this compound scaffold can undergo a variety of functional group interconversions, both involving the butenyl side chain and the oxazolidinone ring itself. These transformations allow for the elaboration of the molecule into a diverse range of other compounds.

Reactions of the But-3-enyl Side Chain:

The terminal double bond of the but-3-enyl group is amenable to a wide array of standard alkene transformations. The chiral environment provided by the 3-phenyl-1,3-oxazolidin-2-one moiety can often induce diastereoselectivity in these reactions.

Oxidative Cleavage: Ozonolysis of the terminal alkene, followed by a reductive workup (e.g., with dimethyl sulfide), would cleave the double bond to yield a primary aldehyde. york.ac.ukmasterorganicchemistry.com An oxidative workup (e.g., with hydrogen peroxide) would furnish the corresponding carboxylic acid. masterorganicchemistry.com

Epoxidation: Treatment with peroxy acids, such as m-chloroperbenzoic acid (m-CPBA), can convert the alkene to an epoxide. researchgate.net The stereochemical outcome of this reaction can be influenced by the adjacent chiral center and the N-phenyl group.

Dihydroxylation: Asymmetric dihydroxylation, using reagents like osmium tetroxide with a chiral ligand (e.g., Sharpless asymmetric dihydroxylation), can produce a diol with high stereocontrol. masterorganicchemistry.comwikipedia.orgnih.govresearchgate.net

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the double bond, leading to the formation of a terminal primary alcohol. organic-chemistry.orgacs.orgbeilstein-journals.org

Wacker Oxidation: The terminal alkene can be oxidized to a methyl ketone using a palladium catalyst in the presence of an oxidant, such as copper(II) chloride and oxygen. libretexts.orgnih.govresearchgate.netresearchgate.net

Metathesis Reactions: The butenyl group can participate in ring-closing metathesis (RCM) if another alkene is present in the molecule, or in cross-metathesis with other alkenes to form new carbon-carbon double bonds. organic-chemistry.orgnih.gov

The following table provides a summary of potential transformations of the but-3-enyl side chain.

ReactionReagentsFunctional Group Transformation
Ozonolysis (Reductive Workup)1. O₃; 2. (CH₃)₂SAlkene → Aldehyde
Ozonolysis (Oxidative Workup)1. O₃; 2. H₂O₂Alkene → Carboxylic Acid
Epoxidationm-CPBAAlkene → Epoxide
Asymmetric DihydroxylationOsO₄, Chiral Ligand, NMOAlkene → Diol
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOHAlkene → Primary Alcohol
Wacker OxidationPdCl₂, CuCl₂, O₂Alkene → Methyl Ketone
Cross-MetathesisGrubbs' Catalyst, AlkeneAlkene → Substituted Alkene

Reactions of the Oxazolidinone Ring:

The oxazolidinone ring itself can be cleaved under various conditions to reveal the underlying amino alcohol precursor or to be converted into other functional groups.

Hydrolysis: The carbamate linkage can be hydrolyzed under basic conditions, for example, using lithium hydroxide, to yield the corresponding amino alcohol. researchgate.netbris.ac.ukuwindsor.caacs.org This is a common method for the removal of oxazolidinone chiral auxiliaries.

Reductive Cleavage: Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group and cleave the ring to afford the N-methylated amino alcohol. uwindsor.cagoogle.com

The table below summarizes key transformations of the oxazolidinone scaffold.

ReactionReagentsFunctional Group Transformation
Basic HydrolysisLiOH, H₂OOxazolidinone → Amino Alcohol
Reductive CleavageLiAlH₄Oxazolidinone → N-Methyl Amino Alcohol

Chiral Oxazolidinones as Chiral Auxiliary Precursors

Chiral oxazolidinones are a well-established class of compounds that serve as powerful chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereochemical outcome is achieved, the auxiliary is cleaved and can often be recovered for reuse.

Design and Synthesis of Chiral Oxazolidinone Auxiliaries

The design of chiral oxazolidinone auxiliaries is centered on creating a rigid and sterically defined environment that biases the approach of reagents to one face of a reactive intermediate. This is typically achieved by introducing substituents at the C4 and/or C5 positions of the oxazolidinone ring. These substituents are often derived from readily available and inexpensive chiral starting materials, such as amino acids or amino alcohols.

The synthesis of these auxiliaries generally involves the cyclization of a β-amino alcohol with a carbonylating agent like phosgene, its derivatives, or diethyl carbonate. The choice of the starting amino alcohol determines the substitution pattern and the absolute stereochemistry of the resulting oxazolidinone.

Diastereoselective Functionalization of N-Acyl-Oxazolidinone Derivatives

Once the chiral oxazolidinone is prepared, it is typically acylated on the nitrogen atom to form an N-acyl-oxazolidinone. This derivative then serves as the substrate for various diastereoselective reactions. The chiral environment provided by the auxiliary directs the functionalization of the acyl group, leading to the formation of new stereocenters with high levels of control. Common diastereoselective transformations include alkylations, aldol reactions, Michael additions, and Diels-Alder reactions. The steric hindrance of the substituent on the oxazolidinone ring effectively shields one face of the enolate derived from the N-acyl group, forcing the electrophile to attack from the less hindered face.

Strategic Use in Constructing Complex Molecular Architectures

The high degree of stereocontrol offered by chiral oxazolidinone auxiliaries makes them invaluable tools in the synthesis of complex molecules with multiple stereocenters, such as natural products and pharmaceuticals.

Stereoselective Synthesis of Pyrrolidine Derivatives

While no specific instances involving "this compound" were found, chiral oxazolidinones can, in principle, be utilized in synthetic routes toward stereochemically defined pyrrolidine rings. For example, the product of a diastereoselective reaction on an N-acyl-oxazolidinone could be further elaborated and cyclized to form a pyrrolidine derivative. The stereocenters established under the control of the oxazolidinone auxiliary would be incorporated into the final heterocyclic product.

Utility in Oligosaccharide Synthesis and Glycoconjugate Chemistry

The synthesis of oligosaccharides and glycoconjugates requires precise control over the formation of glycosidic bonds. While the direct application of oxazolidinone auxiliaries in glycosylation reactions is not the most common strategy, they can be instrumental in the synthesis of chiral building blocks that are subsequently used to construct complex carbohydrate structures. For instance, the stereoselective synthesis of modified sugar precursors can be achieved using oxazolidinone-mediated reactions.

Applications in Asymmetric Aldol Reactions

Asymmetric aldol reactions are a cornerstone of organic synthesis for the formation of carbon-carbon bonds with concomitant creation of two new stereocenters. Evans' oxazolidinone auxiliaries are particularly famous for their exceptional performance in this transformation. The N-acyl-oxazolidinone is converted to its corresponding boron or titanium enolate, which then reacts with an aldehyde. The stereochemical outcome of the reaction is highly predictable and is dictated by the structure of the chiral auxiliary and the geometry of the enolate. This method provides reliable access to syn- or anti-aldol products with excellent diastereoselectivity and enantioselectivity.

Broader Impact on the Synthesis of Enantiopure Compounds

The temporary incorporation of a chiral auxiliary, such as the 3-phenyl-1,3-oxazolidin-2-one moiety present in this compound, represents a powerful and reliable strategy for the synthesis of enantiopure compounds. nih.gov This methodology is foundational in asymmetric synthesis, a field critical to the development of pharmaceuticals, agrochemicals, and other complex molecular targets where a specific three-dimensional arrangement of atoms is essential for biological activity. The core principle involves using the stereocenters within the auxiliary to control the formation of new stereocenters on a prochiral substrate, in this case, the N-acyl "5-But-3-enyl" chain. blogspot.comsantiago-lab.com

The effectiveness of N-acyl oxazolidinones, often referred to as Evans' auxiliaries, stems from their ability to enforce a specific conformation upon the attached acyl group. santiago-lab.com The bulky substituent at the C4 position of the oxazolidinone ring (a phenyl group in this instance) effectively shields one face of the enolate derived from the N-acyl chain. This steric hindrance directs incoming electrophiles to the opposite, less hindered face, resulting in a highly diastereoselective reaction. blogspot.comuwindsor.ca Once the desired chiral center has been created, the auxiliary can be cleaved under mild conditions and recycled, releasing the enantiomerically enriched product. blogspot.com

This strategy has had a profound impact on the synthesis of complex molecules, enabling the construction of intricate stereochemical arrays. It has been a cornerstone in the total synthesis of numerous natural products. For instance, the classic synthesis of the natural product cytovaricin by D.A. Evans featured multiple asymmetric aldol reactions controlled by an oxazolidinone auxiliary to set the absolute stereochemistry of nine different chiral centers. blogspot.com

The versatility of this approach is demonstrated by the wide range of stereoselective transformations that can be performed on the N-acyl chain. Key examples include asymmetric alkylations, aldol reactions, and conjugate additions, which are fundamental carbon-carbon bond-forming reactions.

Asymmetric Alkylation: The enolate generated from an N-acyl oxazolidinone can be alkylated with exceptional stereocontrol. The reaction of the sodium enolate of an N-propionyl oxazolidinone with allyl iodide, for example, proceeds with a very high diastereomeric ratio, demonstrating the powerful directing effect of the auxiliary. williams.edu

Table 1: Asymmetric Alkylation of N-Propionyl-4-benzyl-2-oxazolidinone

Electrophile Product Diastereomeric Ratio (d.r.)
Allyl iodide 98:2

Data sourced from a representative procedure demonstrating the high diastereoselectivity of Evans' auxiliary alkylation. williams.edu

Asymmetric Aldol Reaction: The aldol reaction, which forms a β-hydroxy carbonyl moiety, can be rendered highly diastereoselective. Using an N-acyl oxazolidinone with an unsaturated chain, such as the N-pent-4-enoyl derivative, allows for the creation of syn-aldol products with excellent stereocontrol when reacted with aldehydes. This transformation is pivotal in building polyketide natural products. santiago-lab.com

Table 2: Diastereoselective Aldol Reaction with an N-Pentenoyl Oxazolidinone

Aldehyde Auxiliary Product Yield Diastereoselectivity
3,4,5-Trimethoxybenzaldehyde (R)-4-phenyl-2-oxazolidinone derivative syn-aldol adduct High High

This reaction was a key step in the total synthesis of Peperomin C, showcasing the utility of unsaturated N-acyl chains. santiago-lab.com

Asymmetric Conjugate Addition: The double bond within the butenyl group of the title compound is susceptible to stereocontrolled conjugate addition reactions. The use of organocuprates, activated by TMSI, allows for the addition of various organic groups to the β-position of α,β-unsaturated N-acyl oxazolidinones with high diastereoselectivity. researchgate.net This provides a reliable route to enantiopure β-substituted carboxylic acid derivatives.

Table 3: Diastereoselective Conjugate Addition to N-Enoyl Oxazolidinones

Reagent Substrate Diastereomeric Excess (d.e.) Yield
Li[RCuI] / TMSI α,β-unsaturated N-acyl oxazolidinone 70–96% 80–98%

Data reflects the general effectiveness of TMSI-activated conjugate additions to various N-enoyl oxazolidinones. researchgate.net

The impact of this chiral auxiliary-based approach is particularly significant in medicinal chemistry. Many modern drugs are chiral, and often only one enantiomer provides the desired therapeutic effect while the other may be inactive or cause adverse effects. researchgate.net Oxazolidinone auxiliaries provide a predictable and efficient method for accessing single-enantiomer active pharmaceutical ingredients (APIs). The oxazolidinone ring itself is a privileged scaffold found in antibiotics like Linezolid (B1675486) and Tedizolid, further underscoring the importance of this chemical class in drug discovery. researchgate.netnih.gov The ability to reliably synthesize enantiopure building blocks using auxiliaries like this compound is therefore a critical enabling technology for the pharmaceutical industry.

Advanced Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For a compound like this compound, characteristic signals would be expected for the protons on the phenyl ring, the oxazolidinone core, and the butenyl side chain. Protons on the phenyl group typically appear in the aromatic region (δ 7.0-8.0 ppm). The protons on the oxazolidinone ring would have distinct chemical shifts, with the proton at the C5 position being particularly informative about the substitution pattern. The vinyl protons of the butenyl group would be observed in the alkene region (δ 5.0-6.0 ppm), and the adjacent methylene (B1212753) protons would show characteristic splitting patterns.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include the carbonyl carbon of the oxazolidinone ring (typically around δ 155-160 ppm), carbons of the phenyl ring (δ 120-140 ppm), the carbons of the oxazolidinone ring, and the sp² and sp³ hybridized carbons of the butenyl side chain. The chemical shifts provide direct evidence for the presence of the different functional moieties within the molecule.

AssignmentPredicted ¹H NMR Chemical Shift (δ, ppm)Predicted ¹³C NMR Chemical Shift (δ, ppm)
C=O (Oxazolidinone)-~156.0
Phenyl C (ipso)-~139.0
Phenyl C (ortho, meta, para)~7.2-7.6~126.0-129.0
Oxazolidinone C5~4.7-4.9~70.0
Oxazolidinone C4~3.2-3.8~51.0
Butenyl C3' (CH=)~5.7-5.9~134.0
Butenyl C4' (=CH₂)~5.0-5.2~118.0
Butenyl C1', C2' (-CH₂-CH₂-)~1.6-2.5~25.0-35.0

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight. The fragmentation of the molecule under electron ionization (EI) or other ionization methods would likely involve characteristic losses. For instance, cleavage of the butenyl side chain or fragmentation of the oxazolidinone ring would produce specific fragment ions. The study of fragmentation patterns of similar oxazolidinone derivatives can help in predicting the behavior of the target molecule. researchgate.net Common fragmentation pathways include the loss of the side chain and cleavage of the heterocyclic ring.

Fragment IonPredicted m/zPossible Structural Origin
[M]⁺231Molecular Ion
[M - C₄H₇]⁺176Loss of the butenyl radical
[C₆H₅NCO]⁺119Phenyl isocyanate fragment
[C₆H₅]⁺77Phenyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum.

The IR spectrum of this compound would be expected to show several key absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching of the cyclic carbamate (oxazolidinone ring) would be prominent, typically appearing in the range of 1750-1770 cm⁻¹. The C-N stretching vibration of the amine and the C-O stretching of the ether linkage within the ring would also be observable. The presence of the phenyl group would be indicated by C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and C=C stretching vibrations within the ring (around 1450-1600 cm⁻¹). The butenyl group would show characteristic C=C stretching (around 1640 cm⁻¹) and vinyl C-H stretching (above 3000 cm⁻¹).

Functional GroupCharacteristic Absorption Range (cm⁻¹)
C=O (Carbonyl, Oxazolidinone)~1760
C=C (Aromatic)~1500-1600
C=C (Alkenyl)~1640
C-O (Ether in ring)~1200-1300
C-H (Aromatic)~3030
C-H (Alkenyl)~3080

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure. It would confirm the connectivity of the atoms, the planarity of the phenyl and oxazolidinone rings, and the conformation of the butenyl side chain. While no crystal structure for the exact target molecule is available, data from closely related compounds like (Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one reveals that the oxazolidin-2-one unit is essentially planar. nih.gov In such structures, the phenyl ring is typically oriented at a significant dihedral angle to the plane of the oxazolidinone ring. nih.govnih.gov

Crystallographic ParameterRepresentative Value (from analogous structures)
Crystal SystemMonoclinic or Orthorhombic nih.govnih.gov
Space GroupP2₁/n or similar nih.gov
Key Bond Length (C=O)~1.20 Å
Key Bond Length (N-C=O)~1.38 Å
Key Bond Length (O-C=O)~1.35 Å
Dihedral Angle (Phenyl ring to Oxazolidinone ring)~60-75° nih.govnih.gov

Computational and Mechanistic Studies

Theoretical calculations provide valuable insights into the electronic structure, stability, and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict various molecular properties, including optimized geometry, electronic energies (such as HOMO and LUMO energies), and molecular orbitals, which are crucial for understanding a molecule's reactivity.

For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: This provides a theoretical three-dimensional structure, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography if available.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy and distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and distribution relate to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Generate Molecular Electrostatic Potential (MEP) maps: MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other reagents.

In general for this class of compounds, the HOMO is often localized on the phenyl ring, while the LUMO may be distributed across the oxazolidinone ring, particularly the carbonyl group. The nitrogen and oxygen atoms of the oxazolidinone ring are typically regions of negative electrostatic potential, making them susceptible to electrophilic attack.

Computational ParameterPredicted Information
Optimized GeometryProvides theoretical bond lengths, bond angles, and dihedral angles.
HOMO EnergyIndicates the ionization potential and nucleophilic character.
LUMO EnergyIndicates the electron affinity and electrophilic character.
HOMO-LUMO GapRelates to the chemical reactivity and kinetic stability.
MEP MapVisualizes electrophilic and nucleophilic sites on the molecule.

Elucidation of Reaction Mechanisms and Transition States

Detailed mechanistic studies, including the characterization of transition states, for reactions specifically involving this compound have not been reported.

For the general class of 3-phenyl- and 5-substituted-oxazolidin-2-ones, reaction mechanisms are often investigated in the context of their synthesis or their use as chiral auxiliaries. For instance, the synthesis of oxazolidinones can proceed through various pathways, such as the cycloaddition of aziridines with carbon dioxide. shu.ac.ukresearchgate.net In these reactions, theoretical investigations, often employing Density Functional Theory (DFT), are used to elucidate the mechanism. These studies map the potential energy surface of the reaction, identifying key intermediates and the transition states that connect them. A transition state is the highest energy point along the reaction coordinate, and its structure provides insight into the bond-forming and bond-breaking processes. For example, in Ga-catalyzed reactions of phenyl aziridines, a ligand-assisted ring-opening has been identified as a key mechanistic step, with the transition state calculated to be high in energy, consistent with the need for elevated reaction temperatures. shu.ac.uk

When used as chiral auxiliaries in reactions like asymmetric aldol additions, the mechanism of stereocontrol is of primary interest. The transition state models (e.g., Zimmerman-Traxler model) are proposed to explain the observed diastereoselectivity. These models consider the chelation of the metal enolate to the aldehyde, leading to a chair-like six-membered transition state, where steric interactions dictate the facial selectivity of the reaction. However, no such specific models or calculations for reactions involving a 5-but-3-enyl substituent have been published.

Conformation Analysis and Steric Environment Investigations

Specific conformational analysis and investigations into the steric environment of this compound are not available in the literature.

Structural studies on other substituted 1,3-oxazolidin-2-ones are commonly performed using techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by computational modeling. nih.govresearchgate.net X-ray crystallography provides precise data on bond lengths, bond angles, and dihedral angles in the solid state. For example, in a study of (Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one, the oxazolidin-2-one ring was found to be nearly planar. nih.gov The analysis also revealed the dihedral angle between the phenyl ring and the oxazolidinone unit to be 69.25 (2)°. nih.gov

Such data is crucial for understanding the molecule's three-dimensional shape and steric environment. The conformation of the five-membered oxazolidinone ring can vary, adopting envelope or twisted forms depending on the substituents. researchgate.net The orientation of the substituents, such as the phenyl group at the N3 position and the alkenyl chain at the C5 position, defines the steric bulk around the heterocyclic core. This steric environment is critical in applications like asymmetric synthesis, where the oxazolidinone acts as a chiral auxiliary, and the substituents direct the approach of incoming reagents. Computational methods are also used to determine physicochemical and steric properties, such as solvent-accessible surface area, which can differ between stereoisomers (e.g., syn and anti isomers). researchgate.net Without experimental or theoretical data specific to the 5-but-3-enyl derivative, a detailed discussion of its unique conformational preferences and steric profile cannot be conducted.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-But-3-enyl-3-phenyl-1,3-oxazolidin-2-one, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves chiral oxazolidinone auxiliaries, where the butenyl and phenyl groups are introduced via nucleophilic substitution or cycloaddition reactions. For example, fluorous oxazolidinones are synthesized using fluorinated alkyl chains and confirmed via X-ray crystallography (e.g., C18H14F13NO2 structures in ). Intermediates are characterized using NMR, IR, and mass spectrometry, with X-ray diffraction providing definitive stereochemical assignments .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D-COSY) is essential for verifying regiochemistry and stereochemistry. X-ray crystallography (as in ) resolves absolute configurations, while IR spectroscopy identifies carbonyl (C=O) and C-O-C oxazolidinone ring vibrations. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties of oxazolidinone derivatives, and how do they influence reactivity?

  • Methodological Answer : Oxazolidinones exhibit planar amide bonds and restricted rotation, affecting their chiral induction capabilities. Properties like melting point, solubility (in polar aprotic solvents), and hydrogen-bonding capacity are measured via DSC and HPLC. These properties guide their use as chiral auxiliaries in asymmetric synthesis .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Factorial design (e.g., 2^k factorial experiments) identifies critical variables (temperature, catalyst loading, solvent polarity). For example, a study in reduced trial numbers by 50% while optimizing yield and enantiomeric excess. Response surface methodology (RSM) further refines optimal conditions .

Q. What computational strategies are employed to predict reaction pathways for oxazolidinone derivatives?

  • Methodological Answer : Quantum mechanical calculations (DFT) model transition states and activation energies. The ICReDD initiative ( ) combines reaction path searches with machine learning to predict feasible pathways. For instance, stereoelectronic effects of the butenyl substituent can be simulated to guide experimental synthesis .

Q. How should researchers resolve contradictions in spectroscopic data for oxazolidinone derivatives?

  • Methodological Answer : Discrepancies between NMR and X-ray data may arise from dynamic effects (e.g., rotamers). Variable-temperature NMR can detect conformational exchange, while DFT-calculated chemical shifts (via Gaussian software) validate experimental results. Cross-validation with single-crystal XRD (as in ) is critical .

Q. What strategies mitigate side reactions during the functionalization of this compound?

  • Methodological Answer : Protecting groups (e.g., silyl ethers for hydroxyls) prevent undesired nucleophilic attacks. Reaction monitoring via TLC or in-situ IR identifies intermediates. For example, highlights using 2,6-dimethylmorpholine to stabilize reactive triazolone intermediates during coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.